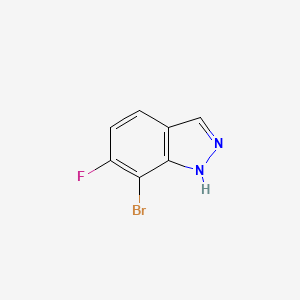

7-Bromo-6-fluoro-1H-indazole

Description

The exact mass of the compound 7-Bromo-6-fluoro-1H-indazole is 213.95419 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Bromo-6-fluoro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-6-fluoro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-fluoro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBMAPTXKUFDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 7-Bromo-6-fluoro-1H-indazole (CAS 1427377-75-0): A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 7-Bromo-6-fluoro-1H-indazole, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its structural features, physicochemical properties, plausible synthetic routes, characteristic reactivity, and its burgeoning role as a pivotal intermediate in the creation of novel therapeutics. This document is designed to be a practical resource, blending established chemical principles with field-proven insights to empower your research and development endeavors.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets. Consequently, indazole derivatives have been successfully incorporated into a range of therapeutic agents, demonstrating activities such as anti-inflammatory, antimicrobial, and potent anti-cancer effects.[2][3] Several indazole-based drugs, including the kinase inhibitors pazopanib and axitinib, have reached the market, underscoring the scaffold's clinical significance.[3]

The subject of this guide, 7-Bromo-6-fluoro-1H-indazole, emerges as a particularly valuable building block. The strategic placement of the bromine and fluorine atoms on the benzene ring offers medicinal chemists a powerful toolkit for molecular design and optimization. The bromine atom at the 7-position serves as a versatile synthetic handle for introducing further molecular complexity, most commonly through transition metal-catalyzed cross-coupling reactions.[4] The fluorine atom at the 6-position can significantly modulate the molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety characteristics is paramount for its effective and safe handling in a laboratory setting.

Key Properties

The fundamental properties of 7-Bromo-6-fluoro-1H-indazole are summarized in the table below. It is important to note that while some data is available from commercial suppliers, a comprehensive, peer-reviewed characterization is not extensively documented in publicly available literature.

| Property | Value | Source(s) |

| CAS Number | 1427377-75-0 | [5][6] |

| Molecular Formula | C₇H₄BrFN₂ | [5][6] |

| Molecular Weight | 215.02 g/mol | [6] |

| Purity | Typically ≥97% | [5] |

| Appearance | Not explicitly stated, likely an off-white to light-colored solid | [5] |

| Storage Temperature | 2-8°C, sealed in a dry, dark place | [5][7] |

| Shipping Temperature | Room Temperature | [5] |

Safety and Handling

Based on available safety data sheets from suppliers, 7-Bromo-6-fluoro-1H-indazole should be handled with appropriate care in a laboratory environment.[5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

As a standard practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 7-Bromo-6-fluoro-1H-indazole: A Plausible and Generalized Route

The following proposed synthesis is a logical, multi-step sequence that leverages common organic transformations to arrive at the target molecule.

Disclaimer: The following protocol is a proposed route based on established chemical principles for analogous compounds and has not been experimentally verified for this specific molecule from available literature. Researchers should conduct their own optimization and safety assessments.

Proposed Synthetic Workflow:

The synthesis would likely commence from a commercially available, appropriately substituted aniline or a precursor that can be readily converted to the necessary aniline intermediate. A plausible starting material would be 3-fluoro-2-methylaniline.

dot digraph "Synthetic_Workflow" { graph [fontname="Arial", label="Proposed Synthetic Pathway for 7-Bromo-6-fluoro-1H-indazole", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: A plausible three-step synthesis of 7-Bromo-6-fluoro-1H-indazole.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline (Intermediate 1)

This step involves the regioselective bromination of 3-fluoro-2-methylaniline. The directing effects of the amino and methyl groups, along with the deactivating effect of the fluorine, would need to be carefully considered to achieve the desired regioselectivity. A similar procedure is documented for the synthesis of 5-bromo-4-fluoro-1H-indazole from the same starting material.[9]

-

Dissolve 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile.

-

Cool the solution to a temperature between 0 and 10°C.

-

Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with an aqueous solution of a reducing agent like sodium bisulfite.

-

Adjust the pH to basic with an appropriate base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of the N-Protected Indazole Intermediate (Intermediate 2)

This step involves the formation of the indazole ring via diazotization of the aniline followed by intramolecular cyclization. This is often achieved using reagents like isoamyl nitrite.[9] An N-acetyl protecting group is often introduced in this step.

-

Dissolve the 4-Bromo-3-fluoro-2-methylaniline from Step 1 in a suitable high-boiling solvent like toluene.

-

Add acetic anhydride to protect the resulting indazole nitrogen.

-

Heat the mixture to a temperature between 80-130°C.

-

Slowly add isoamyl nitrite to the heated solution.

-

Maintain the temperature and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude N-acetylated indazole intermediate.

Step 3: Deprotection to Yield 7-Bromo-6-fluoro-1H-indazole (Final Product)

The final step is the removal of the N-acetyl protecting group to yield the target compound.

-

Dissolve the crude intermediate from Step 2 in a mixture of methanol and water.

-

Add an inorganic base, such as potassium carbonate, to the solution.

-

Stir the reaction at room temperature for 12-14 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, add water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 7-Bromo-6-fluoro-1H-indazole.

Chemical Reactivity and Synthetic Utility

The true value of 7-Bromo-6-fluoro-1H-indazole lies in its potential for derivatization, enabling the synthesis of diverse compound libraries for drug discovery screening.

N-H Functionalization

The pyrrolic nitrogen of the indazole ring is nucleophilic and can be readily functionalized.[10]

-

N-Alkylation: The N-H proton can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide to introduce various alkyl or substituted alkyl groups. This is a common strategy to modulate solubility and cell permeability.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to introduce aryl or heteroaryl substituents at the N1 position, providing access to complex molecular architectures.

C-Br Functionalization: The Gateway to Complexity

The bromine atom at the 7-position is the key site for introducing diversity through cross-coupling reactions.[4]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful method for forming new carbon-carbon bonds. It allows for the introduction of a wide array of aryl, heteroaryl, and vinyl groups at the 7-position. This is particularly relevant for synthesizing kinase inhibitors, where a specific aryl or heteroaryl moiety at this position is often crucial for binding to the hinge region of the kinase.[11]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 7-position.

-

Sonogashira Coupling: This allows for the introduction of terminal alkynes, which can then be further functionalized.

-

Stille Coupling: Reaction with organostannanes provides another route to C-C bond formation.

dot digraph "Reactivity_Diagram" { graph [fontname="Arial", label="Key Reaction Sites of 7-Bromo-6-fluoro-1H-indazole", labelloc=t, fontsize=14]; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139031778&t=l", imagescale=true, label=""]; Indazole [label=""];

} dot Caption: Primary sites for synthetic modification on the 7-Bromo-6-fluoro-1H-indazole scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in the design of kinase inhibitors.[11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase active site.

7-Bromo-6-fluoro-1H-indazole is an ideal starting point for the synthesis of libraries of potential kinase inhibitors. A general discovery workflow would involve:

-

Scaffold Elaboration: Utilizing the C7-bromo position for Suzuki coupling to introduce a variety of aryl and heteroaryl moieties.

-

N1-Substitution: Modifying the N1-position with different alkyl or substituted alkyl groups to optimize solubility, cell permeability, and metabolic stability.

-

Biological Screening: Testing the synthesized library of compounds against a panel of kinases to identify potent and selective inhibitors.

-

Lead Optimization: Further refining the structure of promising hits to improve their drug-like properties.

The fluorine atom at the C6 position can play a crucial role in this process by enhancing binding affinity through favorable interactions with the protein target and by blocking a potential site of metabolism, thereby improving the pharmacokinetic profile of the final compound.

Conclusion

7-Bromo-6-fluoro-1H-indazole is a high-value, strategically functionalized building block for medicinal chemistry and drug discovery. While detailed, peer-reviewed synthetic and characterization data are not yet widely disseminated in the public domain, its structural features and the well-understood chemistry of the indazole scaffold provide a clear roadmap for its utilization. Its true potential lies in its capacity for controlled, site-selective derivatization at both the C7 and N1 positions, enabling the rapid generation of diverse compound libraries. For research teams focused on the discovery of novel therapeutics, particularly in the area of kinase inhibition, 7-Bromo-6-fluoro-1H-indazole represents a key starting material for building the next generation of targeted medicines.

References

- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (2022). Google Patents.

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.

-

D'Mello, S. R., et al. (2022). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2023). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Retrieved from [Link]

-

Patel, M., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]

-

Pérez-García, L., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved January 30, 2026, from [Link]

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

-

Gupton, B. F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

-

AOBChem. (n.d.). 7-Bromo-6-fluoro-1H-indazole. Retrieved January 30, 2026, from [Link]

-

Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

King Scientific. (n.d.). 7-bromo-6-fluoro-1H-indazole. Retrieved January 30, 2026, from [Link]

Sources

- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aobchem.com [aobchem.com]

- 6. kingscientific.com [kingscientific.com]

- 7. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

Mastering the Solubility Profile of 7-Bromo-6-fluoro-1H-indazole: A Technical Guide for Drug Development Professionals

Abstract

7-Bromo-6-fluoro-1H-indazole stands as a promising scaffold in medicinal chemistry, yet its successful progression from discovery to a viable therapeutic candidate is intrinsically linked to its physicochemical properties, paramount among them being solubility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining and understanding the solubility of this and related heterocyclic compounds. While specific public solubility data for 7-Bromo-6-fluoro-1H-indazole is limited, this guide offers a robust, field-proven methodology for its empirical determination, contextualized with insights into the structural nuances that govern its solubility behavior. Adherence to the principles and protocols outlined herein will empower research teams to generate reliable solubility data, a critical determinant for formulation development, bioavailability, and ultimately, clinical success.

Introduction: The Significance of the Indazole Scaffold and the Imperative of Solubility

The indazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neurological applications.[1][2][3][4][5][6] The specific functionalization of the indazole ring, such as the introduction of halogen atoms, is a key strategy for modulating a compound's pharmacological profile.[7] Halogenation can significantly impact metabolic stability, permeability, and target binding affinity.[8] However, these modifications also profoundly influence a molecule's solubility, a property that dictates its dissolution rate and subsequent absorption in the gastrointestinal tract, thereby governing its bioavailability.[9][10]

Poor aqueous solubility is a major hurdle in drug development, often leading to costly late-stage failures.[11] Therefore, an early and accurate assessment of a compound's solubility is not merely a routine characterization step but a critical go/no-go decision point in the drug discovery pipeline. This guide focuses on 7-Bromo-6-fluoro-1H-indazole, a representative of this important class of molecules, to illustrate a comprehensive approach to solubility profiling.

Physicochemical Properties and Predicted Solubility Behavior

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C₇H₄BrFN₂ | - |

| Molecular Weight | 215.02 g/mol | [12] |

| XLogP3 | ~2.3-2.5 | Predicted based on similar structures[12][13] |

| Hydrogen Bond Donors | 1 | [12] |

| Hydrogen Bond Acceptors | 1 | [12] |

| Predicted Aqueous Solubility | Low | High lipophilicity (XLogP3 >2) and crystalline nature suggest poor water solubility. |

| Predicted Organic Solvent Solubility | Moderate to High | Likely soluble in polar aprotic solvents like DMSO, DMF, and alcohols due to the presence of the indazole nitrogen and potential for hydrogen bonding. |

The presence of both a bromine and a fluorine atom on the benzene ring of the indazole core contributes to the molecule's lipophilicity.[14] This, combined with the planar, crystalline nature of many indazole derivatives, suggests that 7-Bromo-6-fluoro-1H-indazole will likely exhibit poor solubility in aqueous media. Conversely, it is anticipated to have better solubility in common organic solvents used in preclinical studies.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The gold standard for determining the intrinsic solubility of a compound is the shake-flask method, which measures thermodynamic solubility.[15] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid forms of the compound.

Materials and Equipment

-

7-Bromo-6-fluoro-1H-indazole (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Step-by-Step Experimental Workflow

-

Preparation of Solvent Systems: Prepare all aqueous and organic solvents. For buffered solutions, accurately measure and adjust the pH.

-

Addition of Excess Solid: Add an excess amount of 7-Bromo-6-fluoro-1H-indazole to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (typically 25 °C or 37 °C) for a predetermined period (usually 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring not to disturb the solid pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis. Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration.

-

Quantification: Analyze the samples by HPLC and determine the concentration of the dissolved compound by comparing the peak area to the standard curve.

-

Calculation of Solubility: Calculate the solubility in mg/mL or µg/mL.

Visualizing the Workflow

Caption: Thermodynamic Solubility Determination Workflow.

High-Throughput Kinetic Solubility Assays for Early Discovery

In the early stages of drug discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed.[16] These methods are typically faster and require less material than thermodynamic solubility determination. Nephelometry is a common high-throughput technique that measures the turbidity of a solution as a compound precipitates from a DMSO stock solution into an aqueous buffer.[11]

Principle of Nephelometry

Nephelometry measures the intensity of light scattered by insoluble particles in a sample.[11] A laser beam is passed through the sample, and if insoluble particles are present, the light is scattered and detected by a photodiode.[11] The amount of scattered light is proportional to the concentration of the precipitate.

General Protocol for Nephelometric Solubility Assay

-

Prepare a high-concentration stock solution of 7-Bromo-6-fluoro-1H-indazole in DMSO.

-

Dispense the aqueous buffer into the wells of a microplate.

-

Add the DMSO stock solution to the buffer and mix.

-

Incubate the plate for a short period (e.g., 1-2 hours).

-

Measure the turbidity using a microplate nephelometer.

-

Determine the kinetic solubility as the concentration at which precipitation is first observed.

Data Interpretation and Application in Drug Development

The solubility data for 7-Bromo-6-fluoro-1H-indazole, whether thermodynamic or kinetic, must be interpreted in the context of the intended therapeutic application.

-

Low Aqueous Solubility: If the aqueous solubility is low, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary to improve bioavailability for oral administration.

-

pH-Dependent Solubility: For ionizable compounds, determining solubility at different pH values is crucial to predict their behavior in the varying pH environments of the gastrointestinal tract.

-

Solubility in Organic Solvents: This data is important for developing formulations for preclinical in vivo studies, where compounds are often administered in vehicles containing organic solvents.

Conclusion

A thorough understanding of the solubility of 7-Bromo-6-fluoro-1H-indazole is fundamental to its successful development as a therapeutic agent. This guide has provided a comprehensive framework for the experimental determination of both thermodynamic and kinetic solubility. By implementing these robust protocols and carefully interpreting the resulting data, researchers can make informed decisions to mitigate risks associated with poor solubility and ultimately increase the probability of advancing promising indazole-based compounds through the drug development pipeline.

References

-

Aran, V. J., et al. (2018). Indazole – Knowledge and References. Taylor & Francis. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-6-fluoro-1H-indazole. PubChem. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. [Link]

-

Jouyban, A. (2009). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Singh, R., & Kaur, H. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(45), 28217–28241. [Link]

-

Bentley, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 28(20), 3985–4017. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Ielo, L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1619. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Prabhu, A., et al. (2019). Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. ResearchGate. [Link]

-

Sharma, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 485–503. [Link]

-

Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 27(8), 2411. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).

-

The Royal Society of Chemistry. (n.d.). 'Green' and Sustainable Halogenation Processes. [Link]

-

Halford, B. (2022). How Pfizer Scientists Transformed an Old Drug Lead into a COVID-19 Antiviral. Chemical & Engineering News, 100(3). [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega, 7(16), 13629–13643. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem. [Link]

-

da Silva, A. D., et al. (2019). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. chemscene.com [chemscene.com]

- 13. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

mass spectrometry analysis of 7-Bromo-6-fluoro-1H-indazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Bromo-6-fluoro-1H-indazole

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 7-Bromo-6-fluoro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As professionals in pharmaceutical research and development, the precise structural confirmation and purity assessment of such molecules are paramount. Mass spectrometry (MS) stands as an indispensable analytical tool, offering unparalleled sensitivity and specificity for elucidating molecular structures and identifying impurities.[2][3] This document details field-proven methodologies, from sample preparation and ionization to high-resolution mass analysis and tandem MS-based structural fragmentation. The protocols described herein are designed as self-validating systems, leveraging the inherent chemical properties of the analyte to ensure data of the highest integrity.

Analyte Profile: Physicochemical Properties and Mass Spectrometric Implications

A thorough understanding of the analyte's properties is the foundation of a robust analytical method. 7-Bromo-6-fluoro-1H-indazole is a substituted indazole, a class of aromatic nitrogen heterocycles.[1] Its structure dictates its behavior within the mass spectrometer.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFN₂ | [4] |

| Average Molecular Weight | 215.02 g/mol | [4][5] |

| Monoisotopic Exact Mass | 213.95419 Da | [5] |

| Appearance | Solid | [4] |

The presence of two nitrogen atoms in the indazole ring provides basic sites that are readily protonated, making the molecule highly suitable for positive mode electrospray ionization.[6] Crucially, the single bromine atom provides an unmistakable isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic "doublet" peak (the A+2 peak) for any bromine-containing ion, where two peaks of almost equal intensity are separated by approximately 2 Da. This isotopic pattern is a powerful, built-in validation tool for confirming the presence of bromine in the parent molecule and its fragments.

The Analytical Workflow: A Strategic Overview

A successful mass spectrometric analysis follows a logical progression from sample preparation to data interpretation. Each step must be optimized to ensure the integrity of the final result. The workflow is designed to first confirm the elemental composition via high-resolution MS and then to verify the molecular structure through fragmentation analysis.

Caption: Overall workflow for MS analysis of 7-Bromo-6-fluoro-1H-indazole.

Step 1: Sample Preparation

The analyte is a solid and must be dissolved in a suitable solvent compatible with both liquid chromatography and electrospray ionization.[4][7]

-

Rationale: Methanol (MeOH) or Acetonitrile (ACN) are excellent first choices due to their volatility and ability to dissolve a wide range of organic molecules. The use of a high-purity, MS-grade solvent is non-negotiable to minimize background ions and adduct formation.

-

Protocol: Prepare a stock solution of 1 mg/mL in methanol. From this, create a working solution of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to ensure sample solubility upon injection.

Step 2: Liquid Chromatography (LC) Separation

For anything other than a pure standard analyzed by direct infusion, chromatographic separation is essential.[8] It separates the analyte from potential impurities, isomers, or degradation products, ensuring that the mass spectrum is representative of only the compound of interest.

-

Rationale: A reversed-phase C18 column is the workhorse for small molecules of intermediate polarity. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase serves a dual purpose: it sharpens chromatographic peaks and provides a source of protons (H⁺) to facilitate efficient ionization in the ESI source.

Step 3: Ionization Source Selection

The goal of ionization is to convert the neutral analyte molecule into a gas-phase ion with minimal degradation.[9]

-

Rationale: Electrospray Ionization (ESI) is the premier choice for polar to moderately polar molecules containing heteroatoms, such as 7-Bromo-6-fluoro-1H-indazole.[7][10] Operating in positive ion mode is logical, as the nitrogen atoms of the indazole ring are the most likely sites for protonation, leading to the formation of a stable [M+H]⁺ ion.[6] ESI is a "soft" ionization technique, meaning it imparts little excess energy, thus preserving the molecular ion for accurate mass measurement.[8]

MS¹ Analysis: Unambiguous Elemental Composition

The first stage of mass analysis (MS¹) involves acquiring a full-scan spectrum to determine the mass-to-charge ratio (m/z) of the intact molecular ion. Using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, is critical.[11][12]

Expected High-Resolution Mass Data for [M+H]⁺:

| Ion Species | Elemental Formula | Theoretical Monoisotopic m/z |

| [M(⁷⁹Br)+H]⁺ | C₇H₅⁷⁹BrFN₂⁺ | 214.9618 |

| [M(⁸¹Br)+H]⁺ | C₇H₅⁸¹BrFN₂⁺ | 216.9597 |

An observed spectrum showing two peaks at these m/z values with near-equal intensity and a mass accuracy below 5 ppm provides definitive evidence for the presence of 7-Bromo-6-fluoro-1H-indazole.

MS/MS Analysis: Confirming Structural Integrity

While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) helps confirm how they are connected.[12] In this process, the [M+H]⁺ ion is isolated, energized through collision-induced dissociation (CID), and fragmented. The resulting fragment ions provide a structural fingerprint of the molecule.

-

Expertise: The fragmentation of a molecule is not random; it follows predictable chemical principles.[14] Bonds with lower dissociation energies or those that lead to the formation of stable fragments (e.g., resonance-stabilized cations or stable neutral losses) will cleave preferentially. For 7-Bromo-6-fluoro-1H-indazole, the C-Br bond is weaker than the C-F and C-H bonds on the aromatic system, making the loss of a bromine radical a likely initial fragmentation step.[15] Subsequent fragmentation would likely involve the heterocyclic ring.

Caption: Predicted fragmentation pathway for the [M+H]⁺ ion.

Detailed Experimental Protocol: LC-HRMS Analysis

This protocol is designed for a standard high-resolution LC-MS system, such as a Waters Q-Tof or Thermo Scientific Orbitrap.

5.1. Instrumentation

-

Liquid Chromatography: U(H)PLC system

-

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

-

Ionization Source: Electrospray Ionization (ESI)

5.2. Reagents and Materials

-

7-Bromo-6-fluoro-1H-indazole standard

-

MS-grade Acetonitrile (ACN)

-

MS-grade Methanol (MeOH)

-

MS-grade Water

-

MS-grade Formic Acid (FA)

-

LC Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)

5.3. Liquid Chromatography Method

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |

5.4. Mass Spectrometry Method

| Parameter | Setting | Rationale |

| Source (ESI) | ||

| Ionization Mode | Positive | The basic nitrogen atoms readily accept a proton.[6] |

| Capillary Voltage | 3.0 kV | Optimizes the electrospray process for stable ion generation. |

| Source Temperature | 120 °C | Aids in solvent desolvation. |

| Desolvation Temp. | 350 °C | Ensures complete evaporation of solvent from droplets. |

| MS¹ (Full Scan) | ||

| Mass Range | 50 - 500 m/z | Covers the expected precursor ion and potential low-mass impurities. |

| Resolution | > 20,000 FWHM | Sufficient to achieve high mass accuracy for formula determination. |

| MS² (Tandem MS) | ||

| Acquisition Mode | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS on the most intense ions from the MS¹ scan. |

| Precursor Ion(s) | 214.96, 216.96 | The isotopic doublet of the target analyte. |

| Collision Energy | 15-40 eV (Ramped) | A range of energies ensures capture of both low- and high-energy fragments. |

Conclusion

The mass spectrometric analysis of 7-Bromo-6-fluoro-1H-indazole is a clear and robust process when approached systematically. By leveraging high-resolution mass spectrometry, the analyst can confidently determine the elemental composition through a combination of accurate mass measurement and the distinctive bromine isotopic signature. This foundational data is then supported by tandem MS, which provides a structural fingerprint by elucidating key fragmentation pathways. This integrated, multi-faceted approach ensures a high degree of confidence in the analytical result, meeting the rigorous standards required in drug discovery and development.

References

-

Title: Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs Source: PubMed URL: [Link]

-

Title: Understanding the Role of Mass Spectrometry in Drug Discovery and Development Source: Technology Networks URL: [Link]

-

Title: Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes Source: PubMed URL: [Link]

-

Title: Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids Source: ResearchGate URL: [Link]

-

Title: Advances in structure elucidation of small molecules using mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes Source: ResearchGate URL: [Link]

-

Title: Scientists Test a New Process for Small Molecule Structure Elucidation Source: LCGC International URL: [Link]

-

Title: Mass Spectrometry in Drug Development Applications Source: Netpharmalab URL: [Link]

-

Title: Mass spectrometry and drug development – how the two come together Source: European Pharmaceutical Review URL: [Link]

-

Title: 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 Source: PubChem URL: [Link]

-

Title: Structural Elucidation - Mass Spec Lab Source: Mass Spec Lab URL: [Link]

-

Title: Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry Source: PubMed URL: [Link]

-

Title: 16.10: Fragmentation Patterns in Mass Spectra Source: Chemistry LibreTexts URL: [Link]

-

Title: Electrospray ionization Source: YouTube URL: [Link]

-

Title: LC/MS Applications in Drug Development Source: BioAgilytix URL: [Link]

-

Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: ACS Publications URL: [Link]

-

Title: Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry Source: Infoscience URL: [Link]

-

Title: Electrospray ionization Source: Wikipedia URL: [Link]

-

Title: Advances in high-throughput mass spectrometry in drug discovery Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry Source: YouTube URL: [Link]

-

Title: Structure Elucidation of Small Molecules Source: Fiehn Lab URL: [Link]

-

Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: MDPI URL: [Link]

-

Title: 5-Bromo-6-fluoro-1H-indazole Source: PubChem URL: [Link]

-

Title: Indazole – Knowledge and References Source: Taylor & Francis URL: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]

- 5. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. massspeclab.com [massspeclab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

Technical Synthesis Monograph: 7-Bromo-6-fluoro-1H-indazole

[1][2]

Executive Summary

The synthesis of 7-Bromo-6-fluoro-1H-indazole represents a significant challenge in regioselective functionalization.[1] While the indazole core is a privileged scaffold in kinase inhibitors and GPCR ligands, the specific 6,7-disubstitution pattern creates a steric and electronic "bay region" conflict.[1]

Standard electrophilic halogenation of the indazole core typically favors the C3 or C5 positions due to the electronic richness of the pyrazole ring and the directing effects of the benzene ring.[1] Accessing the C7 position requires overcoming the kinetic preference for C3-lithiation or the thermodynamic stability of C5-electrophilic attack.[1]

This guide details two distinct pathways:

-

Pathway A (The Precision Route): Directed Ortho-Metalation (DoM) utilizing cooperative directing groups.[1] This is the preferred method for medicinal chemistry (gram-scale) where regiopurity is paramount.[1]

-

Pathway B (The Scale-Up Route): The Modified Jacobson Cyclization via diazotization of substituted anilines.[1] This is preferred for multi-kilogram process chemistry.[1]

Critical Retrosynthetic Analysis

The retrosynthetic logic hinges on whether to construct the ring around the halogens (Pathway B) or install the halogens onto the ring (Pathway A).[1][2]

Structural Challenges[1][2][3]

-

C3 Acidity: The proton at C3 (

) is kinetically more acidic than the benzenoid protons (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

C7 Sterics: The C7 position is flanked by the N1 nitrogen and the C6-fluorine.[1] Access requires a base that is bulky enough to avoid nucleophilic attack on the imine, yet small enough to access the C7 proton.[1]

Caption: Retrosynthetic disconnection showing the two primary logic streams: Late-stage functionalization (Left) vs. Precursor assembly (Right).

Pathway A: Directed Ortho-Metalation (DoM)

Best for: High Purity, MedChem Scale (1g - 50g)[1][2]

This protocol leverages the Ortho-Fluoro Effect , where the high electronegativity of fluorine acidifies the adjacent ortho-protons (C5 and C7).[1] To distinguish between C5 and C7, we utilize a Coordinating Protecting Group (CPG) at N1. A group like SEM (2-(Trimethylsilyl)ethoxymethyl) can coordinate with the lithium base, directing it specifically to the C7 "bay" position.[1]

Reagent Table

| Reagent | Role | Equiv. | Conditions |

| 6-Fluoro-1H-indazole | Starting Material | 1.0 | - |

| SEM-Cl | Protecting Group | 1.2 | NaH, DMF, 0°C |

| LiTMP | Non-nucleophilic Base | 1.5 | THF, -78°C |

| CBr4 | Bromine Source | 1.5 | THF, -78°C to RT |

| TBAF / HCl | Deprotection | 2.0 | THF or MeOH, Reflux |

Step-by-Step Protocol

Step 1: N1-Protection (SEM-Cl)[1][2]

-

Suspend 6-fluoro-1H-indazole (10.0 g, 73.5 mmol) in anhydrous DMF (100 mL) under

. -

Cool to 0°C. Add NaH (60% dispersion, 3.5 g, 88.2 mmol) portion-wise. Evolution of

gas will be vigorous.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Stir for 30 min at 0°C until gas evolution ceases (formation of sodium indazolide).

-

Add SEM-Cl (14.7 g, 88.2 mmol) dropwise.

-

Warm to RT and stir for 2 hours.

-

Workup: Quench with water, extract with EtOAc. Wash organics with

(5% aq) to remove DMF.[1] Dry (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) and concentrate.[1] -

Isomer Check: You may obtain a mixture of N1-SEM and N2-SEM.[1] The N1 isomer is thermodynamically favored and usually the major product.[1] Separation is recommended but N2-SEM also directs to C3/C7.[1] Target: 1-((2-(trimethylsilyl)ethoxy)methyl)-6-fluoro-1H-indazole.[1]

Step 2: C7-Regioselective Lithiation & Bromination

Critical Step: Temperature control is vital to prevent halogen dance or C3 lithiation.[1][2]

-

Dissolve the protected indazole (5.0 g, 18.8 mmol) in anhydrous THF (50 mL). Cool to -78°C .[1][2]

-

Base Preparation (In-situ LiTMP): In a separate flask, mix TMP (2,2,6,6-tetramethylpiperidine, 3.5 mL, 20.7 mmol) and n-BuLi (2.5 M, 8.3 mL) at -20°C for 15 min.

-

Add the LiTMP solution dropwise to the indazole solution at -78°C. Stir for 45 min. The solution often turns deep red/orange.[1][2]

-

Add a solution of

(7.5 g, 22.6 mmol) in THF (10 mL) dropwise. -

Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Add saturated

solution. -

Purification: Silica gel chromatography (Hexane/EtOAc). The 7-bromo isomer is less polar than the starting material.[1][2]

Step 3: Deprotection[1]

Pathway B: Modified Jacobson Cyclization

Best for: Process Scale (>100g), Lower Cost[1][2]

This route builds the indazole ring from a benzene precursor.[1] It avoids the regioselectivity ambiguity of lithiation but requires a specific, hard-to-source aniline.[1]

Reaction Scheme

Recommended Workflow (From Commercial 2-Fluoro-6-nitrotoluene)

-

Bromination:

The "Definitive" Precursor: 2-Methyl-5-fluoro-6-bromoaniline

If this aniline can be sourced or synthesized (e.g., via reduction of 2-bromo-3-fluoro-4-nitrotoluene), the cyclization is robust:[1][2]

-

Diazotization:

-

Cyclization (Jacobson):

Mechanism & Validation (DoM Route)

The success of Pathway A relies on the Complex Induced Proximity Effect (CIPE) .[1][2] The lithium cation coordinates with the oxygen of the SEM group and the fluorine atom, creating a "pre-lithiation complex" that positions the basic amide anion directly over the C7 proton.[1]

Caption: Mechanistic flow of the Directed Ortho-Metalation. Note the competitive C3 pathway (red) suppressed by LiTMP sterics and F-directing effect.[1][2]

Analytical Validation

To confirm the synthesis of the correct isomer (7-Br, 6-F) vs. the common byproduct (3-Br, 6-F), use 1H-NMR Coupling Constants :

-

7-Bromo-6-fluoro-1H-indazole (Target):

-

3-Bromo-6-fluoro-1H-indazole (Byproduct):

References

-

Regioselective Lithiation of Indazoles: Beilstein J. Org.[1] Chem.2024 , 20, 1789–1802.[1] (Discusses N1 vs N2 alkylation and subsequent lithiation strategies). Link

-

General Indazole Synthesis (Jacobson/Bartoli): J. Org.[1] Chem.2018 , 83, 1591–1597.[1][3] (Methodology for constructing indazoles from anilines). Link[1][2]

-

C7-H Activation Precedents: ResearchGate / Wiley, "Microwave‐Assisted Rhodium(III)‐Catalyzed [3+3] Annulation...".[1][2] (Demonstrates accessibility of C7 position in 6-substituted indazoles). Link

-

Patent Precedent (Halogenated Indazoles): Google Patents, CN110452177A.[1][2] (Synthesis of 5-bromo-4-fluoro-1H-indazole, illustrating the diazotization workflow). Link

-

Knochel-Hauser Base Methodology: Chem. Commun.2009 , 5398–5401.[1][2] (Foundational work on magnesiation/lithiation of functionalized heterocycles). Link

Technical Guide: Strategic Synthesis of 7-Bromo-6-fluoro-1H-indazole

This guide outlines the strategic synthesis of 7-Bromo-6-fluoro-1H-indazole (CAS: 1427377-75-0), a critical heterocyclic building block used in the development of kinase inhibitors (e.g., c-MET, KRAS G12C) and antiviral agents.[1]

The content is structured for medicinal chemists and process development scientists, prioritizing high-yielding, scalable methodologies over academic curiosities.

Executive Summary & Retrosynthetic Analysis

The 7-bromo-6-fluoro-1H-indazole scaffold presents a unique challenge due to the crowded 6,7-substitution pattern. The high electron density of the halogenated benzene ring makes electrophilic aromatic substitution (e.g., direct bromination of 6-fluoroindazole) regiochemically difficult, often yielding mixtures of 3-, 5-, and 7-bromo isomers.[1]

Therefore, the most robust synthetic strategy relies on cyclization of pre-functionalized benzene precursors .[1]

Retrosynthetic Logic

The analysis identifies two primary disconnections:

-

Route A (Preferred): Nucleophilic aromatic substitution (

) of a 2-fluorobenzaldehyde derivative with hydrazine. This route ensures perfect regiocontrol of the 6- and 7-positions. -

Route B (Alternative): Diazotization and cyclization of an ortho-methylaniline (Jacobson/Bartoli-type chemistry).

Figure 1: Retrosynthetic tree highlighting the primary aldehyde condensation route (Green) versus the aniline diazotization route (Red).[1][2]

Primary Starting Materials

The success of this synthesis hinges on the quality of the halogenated benzaldehyde precursor.[1]

Core Precursor: 3-Bromo-2,4-difluorobenzaldehyde[3][4]

-

Role: Provides the carbon skeleton with the halogen atoms already installed in the correct positions relative to the aldehyde (C3 of indazole) and the leaving group (F at C2).[1]

-

Selection Criteria:

-

Regio-integrity: The bromine at position 3 of the benzaldehyde becomes the bromine at position 7 of the indazole.[1] The fluorine at position 4 becomes the fluorine at position 6.[1]

-

Reactivity: The fluorine at position 2 is activated for

displacement by the aldehyde group (electron-withdrawing) at the ortho position.

-

| Material | CAS No. | Purity Req.[3][4][5][6][7][8] | Safety Class |

| 3-Bromo-2,4-difluorobenzaldehyde | 644985-24-0 | >97% | Irritant |

| Hydrazine Hydrate (64-80%) | 7803-57-8 | Industrial Grade | Toxic/Corrosive |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Anhydrous | Solvent |

Experimental Protocol: The Hydrazine Cyclization Route

This protocol describes the "One-Pot" condensation and cyclization. This method is superior to stepwise isolation of the hydrazone due to better yield and reduced handling of toxic intermediates.[1]

Reaction Scheme

The reaction proceeds via two mechanisms:[1][2][6]

-

Condensation: Hydrazine attacks the aldehyde carbonyl to form a hydrazone.

- Cyclization: The hydrazone nitrogen (or free hydrazine prior to condensation) attacks the C2-fluorine, ejecting HF and closing the pyrazole ring.[1]

Figure 2: Reaction workflow for the conversion of 3-bromo-2,4-difluorobenzaldehyde to the target indazole.

Step-by-Step Methodology

1. Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Ensure the system is vented to a scrubber (hydrazine vapors are toxic).

2. Solubilization:

-

Charge 3-Bromo-2,4-difluorobenzaldehyde (10.0 g, 45.2 mmol) into the flask.[1]

-

Add DMSO (50 mL) or Ethanol (100 mL). Note: DMSO allows for higher reaction temperatures, accelerating the

step, but Ethanol is easier to remove.[1]

3. Reagent Addition:

-

Cool the solution to 0–5°C using an ice bath (exothermic reaction).[1]

-

Dropwise add Hydrazine Hydrate (6.8 g, 135 mmol, 3.0 equiv) over 15 minutes.

-

Observation: A yellow precipitate (hydrazone) may form immediately.

4. Reaction (Cyclization):

-

Remove the ice bath and allow to warm to room temperature.[1]

-

Heat the mixture to 90°C (if DMSO) or Reflux (if Ethanol) for 4–6 hours.

-

Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 3:1). The intermediate hydrazone should disappear, and a more polar spot (Indazole) should appear.[1]

5. Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench: Pour the mixture slowly into Ice Water (300 mL) with vigorous stirring.

-

Crystallization:[2][5] The product typically precipitates as an off-white to beige solid.

-

Filter the solid and wash the cake with copious water (3 x 50 mL) to remove residual hydrazine and DMSO.[1]

-

Wash with a small amount of cold hexanes to remove unreacted aldehyde.

6. Purification:

-

Dry the solid under vacuum at 45°C.[1]

-

Recrystallization: If purity is <98%, recrystallize from Ethanol/Water or Toluene .[1][9]

-

Yield: Expected yield is 65–80%.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact on Quality |

| Temperature | 85°C – 100°C | Low temp leads to incomplete cyclization (stalled at hydrazone). High temp (>120°C) causes degradation.[9] |

| Stoichiometry | 2.5 – 3.0 eq Hydrazine | Excess hydrazine acts as a base to neutralize the HF generated. Insufficient hydrazine leads to dimerization. |

| Solvent Choice | DMSO vs. EtOH | DMSO is preferred for difficult |

| Regioselectivity | Intrinsic | The 2-F position is significantly more activated than the 4-F due to the ortho-formyl group, ensuring >95:5 regioselectivity.[1] |

Why this route works:

The 3-bromo substituent provides steric bulk but does not deactivate the ring significantly enough to prevent nucleophilic attack at the 2-position. The 4-fluoro atom (which becomes the 6-fluoro in the product) is meta to the aldehyde and para to the leaving group, making it electronically stable against displacement by hydrazine under these conditions.[1]

References

-

Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Analogous Chemistry). Molecules. 2024; 29(12):2705. Available at: [Link][9]

-

Preparation of substituted indazoles via hydrazine condensation . World Intellectual Property Organization. WO2023214325A1. Available at: [9]

- Synthesis of 5-bromo-4-fluoro-1H-indazole (Regioisomer Protocol). China National Intellectual Property Administration. CN110452177A.

-

Discovery and Optimization of c-MET Inhibitors (Application of 7-bromo-6-fluoroindazole). Journal of Medicinal Chemistry. 2014. Available at: [Link][9]

Sources

- 1. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 2. CN104130191A - Indazole compound and preparation method thereof - Google Patents [patents.google.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. CN114867726B - Small molecule inhibitors of KRAS G12C mutants - Google Patents [patents.google.com]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1259223-95-4,6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. WO2023214325A1 - Pyrazolopyrimidine derivatives and uses thereof as tet2 inhibitors - Google Patents [patents.google.com]

- 9. US20240043448A1 - Small Molecule Inhibitors of KRAS G12C Mutant - Google Patents [patents.google.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 7-Bromo-6-fluoro-1H-indazole Derivatives

Foreword: The Strategic Importance of Halogenated Indazoles in Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The true art of harnessing its potential, however, lies in the strategic functionalization of the indazole core.

The introduction of halogen atoms, specifically bromine and fluorine, is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Bromine, a larger and more polarizable halogen, can form strong halogen bonds, providing an additional anchor point for target engagement and often enhancing potency.

This guide focuses on the unique combination of these two halogens at the 7- and 6-positions of the 1H-indazole ring. The 7-Bromo-6-fluoro-1H-indazole scaffold is a novel frontier, offering a unique electronic and steric profile. We will explore its synthesis, delve into its significant biological activities, and provide the detailed experimental frameworks necessary for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity for the discovery of next-generation therapeutics.

Part 1: Synthesis and Chemical Logic

Rationale for Synthetic Route Selection

The synthesis of substituted indazoles can be approached through various pathways, often starting from appropriately substituted anilines.[1][5] For the 7-Bromo-6-fluoro-1H-indazole core, a robust and scalable approach involves a diazotization and cyclization cascade starting from a commercially available or readily synthesized di-halogenated aniline. The choice of this pathway is dictated by the need for regiochemical control, ensuring the precise placement of the bromo and fluoro substituents, which is critical for the desired structure-activity relationship.

Generalized Synthetic Workflow

The following diagram outlines a logical and field-proven workflow for the synthesis of the core scaffold and its subsequent derivatization.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

The 7-Bromo-6-fluoro-1H-indazole Scaffold: A Technical Guide to Unlocking Novel Therapeutic Targets

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics, particularly in oncology. This technical guide delves into the therapeutic potential of a specific, halogenated derivative: the 7-Bromo-6-fluoro-1H-indazole scaffold. We will explore its promise as a versatile starting point for the development of targeted therapies, with a primary focus on the inhibition of key protein kinases implicated in cancer progression. This document provides a comprehensive overview of potential therapeutic targets, mechanistic insights, and detailed experimental workflows to empower researchers in their drug discovery endeavors.

The 7-Bromo-6-fluoro-1H-indazole Core: A Strategic Starting Point in Drug Discovery

The 1H-indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases makes it an ideal pharmacophore. The strategic placement of bromine and fluorine atoms on the 7- and 6-positions, respectively, of the indazole ring in the 7-Bromo-6-fluoro-1H-indazole scaffold offers several advantages for drug design:

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of the halogen atoms can significantly influence the acidity of the indazole N-H, impacting its hydrogen bonding capabilities and overall pharmacokinetic profile.

-

Vector for Further Functionalization: The bromine atom at the 7-position serves as a versatile handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the exploration of the chemical space around the core scaffold to optimize potency and selectivity for specific targets.

-

Enhanced Target Engagement: The specific substitution pattern can lead to favorable interactions with amino acid residues in the target protein's binding site, potentially enhancing binding affinity and selectivity.

Prime Therapeutic Targets: Protein Kinases in Oncology

The vast majority of research surrounding indazole derivatives points towards their potent inhibitory activity against protein kinases. These enzymes play a pivotal role in regulating cellular signaling pathways that, when dysregulated, can drive the growth and proliferation of cancer cells. Based on the available literature for structurally related compounds, we can extrapolate and propose the following high-potential therapeutic targets for analogs of 7-Bromo-6-fluoro-1H-indazole.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Halting Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. A recent patent highlights the use of 3-amino-6-bromo-1H-indazole in the synthesis of potent VEGFR-2 kinase inhibitors[1]. This strongly suggests that the 7-Bromo-6-fluoro-1H-indazole scaffold is a highly promising starting point for the development of novel anti-angiogenic agents.

Mechanism of Action: 7-Bromo-6-fluoro-1H-indazole analogs can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the pro-angiogenic signals initiated by VEGF.

Caption: VEGFR-2 Signaling Inhibition.

Polo-like Kinase 4 (PLK4): Disrupting Centrosome Duplication

Polo-like kinase 4 (PLK4) is a master regulator of centrosome duplication, a process that is essential for proper cell division. Overexpression of PLK4 has been observed in various cancers and is associated with aneuploidy and tumorigenesis. A study on indazole-based PLK4 inhibitors utilized 6-bromoindazole as a starting material, indicating the utility of this halogenated scaffold in targeting PLK4[2].

Mechanism of Action: Analogs derived from 7-Bromo-6-fluoro-1H-indazole could be developed as potent and selective inhibitors of PLK4. By blocking the kinase activity of PLK4, these compounds would disrupt centrosome duplication, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.

Other Potential Kinase Targets

The versatility of the indazole scaffold suggests that analogs of 7-Bromo-6-fluoro-1H-indazole could be investigated as inhibitors of a broader range of kinases, including:

-

Aurora Kinases: These are crucial for mitotic progression, and their inhibition is a promising anti-cancer strategy[3].

-

Leucine-Rich Repeat Kinase 2 (LRRK2): While primarily associated with Parkinson's disease, mutations in LRRK2 have also been linked to an increased risk of certain cancers[4].

-

Pim Kinases: This family of serine/threonine kinases is involved in cell survival and proliferation, making them attractive targets for cancer therapy.

Beyond Kinase Inhibition: Induction of Apoptosis

Several studies on indazole derivatives have demonstrated their ability to induce apoptosis in cancer cells through mechanisms that may be independent of or downstream from kinase inhibition. Research on indazole derivatives has shown that they can trigger the mitochondrial apoptotic pathway[5][6].

Mechanism of Action: Treatment of cancer cells with potent 7-Bromo-6-fluoro-1H-indazole analogs could lead to:

-

Increased levels of reactive oxygen species (ROS).

-

Decreased mitochondrial membrane potential.

-

Upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3.

-

Downregulation of anti-apoptotic proteins like Bcl-2.

This cascade of events culminates in the programmed cell death of cancerous cells.

Caption: Mitochondrial Apoptosis Pathway.

Experimental Protocols for Target Validation and Compound Characterization

To rigorously assess the therapeutic potential of novel 7-Bromo-6-fluoro-1H-indazole analogs, a series of well-defined experimental workflows are essential.

Kinase Inhibition Assay (Representative Protocol for VEGFR-2)

This protocol provides a framework for determining the in vitro potency of synthesized analogs against a target kinase.

Objective: To determine the IC50 value of a test compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Test compounds (solubilized in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

-

Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate peptide in kinase buffer.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Objective: To evaluate the anti-proliferative activity of test compounds on a relevant cancer cell line (e.g., HUVEC for anti-angiogenic assessment, or various tumor cell lines).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (solubilized in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by test compounds in a cancer cell line.

Materials:

-

Cancer cell line

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 7-Bromo-6-fluoro-1H-indazole analogs is not yet extensively published, general principles from other indazole-based inhibitors can guide lead optimization efforts:

-

N1-Substitution: The N1 position of the indazole ring is often a key point for introducing substituents that can modulate solubility, cell permeability, and target engagement.

-

C3-Position: Modifications at the C3 position with various aryl or heteroaryl groups can significantly impact kinase selectivity and potency.

-

Halogenation Pattern: The specific arrangement of halogen atoms on the benzene portion of the indazole ring can influence binding affinity and metabolic stability.

Conclusion

The 7-Bromo-6-fluoro-1H-indazole scaffold represents a highly promising starting point for the discovery of novel therapeutic agents, particularly in the realm of oncology. Its inherent properties make it an ideal core for the development of potent and selective kinase inhibitors targeting critical pathways in cancer progression, such as angiogenesis and cell cycle control. Furthermore, the potential for these compounds to induce apoptosis through multiple mechanisms enhances their therapeutic appeal. The experimental protocols and strategic insights provided in this guide are intended to facilitate the exploration of this exciting chemical space and accelerate the development of the next generation of targeted therapies.

References

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. [Link]

- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (2022).

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Research Square. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). National Center for Biotechnology Information. [Link]

- WO2009106982A1 - Indazole derivatives. (2009).

-

Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. (2025). National Institutes of Health. [Link]

- EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system. (2019).

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). National Institutes of Health. [Link]

- WO2009106980A2 - Indazole derivatives. (2009).

-

Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2015). ResearchGate. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]

- WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors. (2024).

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. [Link]

-

Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications. [Link]

-

Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. (2022). Semantic Scholar. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). National Institutes of Health. [Link]

Sources

- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]